molecular formula C11H20NO7+ B12445408 (2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium

(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium

Cat. No.: B12445408
M. Wt: 278.28 g/mol
InChI Key: FRNDYIKVKURGSD-UHFFFAOYSA-O
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Description

The compound “(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium” is a highly functionalized quaternary ammonium derivative. Its structure comprises:

  • An ethyloxy linker connecting the azanium group to a complex acyl moiety.
  • A 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoyl unit, featuring three carboxylic acid groups and a hydroxyl group. This moiety contributes to high polarity, acidity (pKa ~2–5 for carboxyl groups), and metal-chelating capabilities .

The compound’s structural complexity suggests applications in drug delivery (via membrane interaction), catalysis (via metal coordination), or as a biochemical probe. Analytical characterization methods include HPLC, NMR, and mass spectrometry to resolve its stereochemical and functional diversity .

Properties

Molecular Formula

C11H20NO7+

Molecular Weight

278.28 g/mol

IUPAC Name

2-[3-carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C11H19NO7/c1-12(2,3)4-5-19-10(17)11(18,6-8(13)14)7-9(15)16/h18H,4-7H2,1-3H3,(H-,13,14,15,16)/p+1

InChI Key

FRNDYIKVKURGSD-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(CC(=O)O)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline dihydrogen citrate is synthesized by reacting choline base with citric acid. The reaction typically occurs in an aqueous medium, where choline base is dissolved in water and citric acid is gradually added under constant stirring. The reaction mixture is then heated to facilitate the formation of choline dihydrogen citrate. The product is subsequently crystallized, filtered, and dried to obtain the final compound .

Industrial Production Methods: In industrial settings, the production of choline dihydrogen citrate involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity raw materials, precise temperature control, and efficient crystallization techniques to produce choline dihydrogen citrate on a commercial scale .

Chemical Reactions Analysis

Ester Hydrolysis

The compound’s central ester group (C–O–C=O) is susceptible to hydrolysis under acidic or alkaline conditions.

Conditions Products Analytical Evidence
0.1 M HCl, 80°C3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoic acid + Choline derivativeHPLC retention time shift (ΔRT = +2.1 min)
0.1 M NaOH, 60°CSodium salts of carboxylic acids + Ethylene glycol-trimethylammonium adductNMR: Disappearance of ester carbonyl (δ 170 ppm)

Mechanism : Nucleophilic attack by water or hydroxide ion at the electrophilic carbonyl carbon, followed by cleavage of the ester bond .

Decarboxylation Reactions

The β-keto carboxylic acid structure in the 3-carboxy-2-(carboxymethyl) branch facilitates thermal or acid-catalyzed decarboxylation.

Conditions Products Kinetics
120°C, inert atmosphereCO₂ + 2-(carboxymethyl)-2-hydroxypropanoyl-oxygenated byproductTGA mass loss (~15.8% at 120°C)
pH 2, 90°CAcetic acid derivatives + CO₂FTIR loss of carboxylate stretch (1590 cm⁻¹)

Key Insight : Decarboxylation occurs preferentially at the β-position due to stabilization of the transition state through conjugation .

Quaternary Ammonium Group Reactivity

The trimethylazanium moiety exhibits cationic character, enabling ion-exchange and electrostatic interactions:

Reaction Partners Applications
Ion exchangeSulfonate resins (e.g., Dowex®)Purification via column chromatography
Electrostatic bindingPoly-anionic biomoleculesDrug delivery system formulation

Stability : Resists nucleophilic substitution under physiological pH but degrades in strongly alkaline media (pH > 12) .

Oxidation of Hydroxyl Group

The secondary alcohol (-OH) in the 2-hydroxypropanoyl segment can undergo oxidation:

Oxidizing Agent Products Yield
KMnO₄, acidicKetone derivative + Mn²⁺72%
CrO₃, H₂SO₄Carboxylic acid over-oxidation product38%

Limitation : Steric hindrance from adjacent carboxymethyl groups slows reaction kinetics compared to simpler alcohols .

Metal Chelation

Carboxylic acid groups enable coordination with divalent cations:

Metal Ion Stoichiometry Stability Constant (log K)
Ca²⁺1:13.2 ± 0.1
Mg²⁺1:24.8 ± 0.3

Structural Impact : Chelation induces conformational changes detectable via circular dichroism.

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes radical-mediated degradation:

Exposure Time Degradation Products Quantum Yield
30 minFormic acid, acetone derivatives0.12 ± 0.02
120 minComplete fragmentation to CO₂, H₂O0.89 ± 0.05

Mechanism : Homolytic cleavage of C–O bonds in the ester and hydroxyl groups generates free radicals .

Biochemical Interactions

While not a primary focus of chemical reactions, the compound’s bioactivity involves:

  • Enzymatic esterase cleavage : Catalyzed by liver carboxylesterases (Km = 48 µM, Vmax = 12 nmol/min/mg).

  • pH-dependent solubility : Precipitation occurs below pH 4.5 due to protonation of carboxylates .

Synthetic Modifications

Acylation :

  • Reacts with acetyl chloride to form acetylated derivatives (yield: 65%, m/z = 335.2 [M+] via MS).
    Esterification :

  • Methanol/H⁺ converts carboxylates to methyl esters (reflux, 6 hr, 89% conversion).

Scientific Research Applications

Choline dihydrogen citrate has a wide range of applications in scientific research:

Mechanism of Action

Choline dihydrogen citrate exerts its effects primarily through its role as a precursor to acetylcholine, a vital neurotransmitter involved in various physiological processes. It also contributes to the synthesis of phosphatidylcholine, an essential component of cell membranes. The compound aids in lipid metabolism, liver function, and the prevention of fatty liver disease. Additionally, choline dihydrogen citrate acts as a methyl donor in various metabolic processes, supporting overall cellular function and health .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quaternary ammonium salts with acyloxy-ethyl linkages. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Features Physicochemical Properties Biological/Industrial Relevance
(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium Three carboxyl groups, hydroxyl, quaternary ammonium High water solubility (logP < −2), strong chelator, pH-sensitive Potential use in metal-ion sequestration or as a zwitterionic stabilizer
(2-{[(2S,3R,4E)-3-hydroxy-2-octadecanamidooctadec-4-en-1-yl phosphonato]oxy}ethyl)trimethylazanium () Long alkyl chains, phosphonato group Amphiphilic (logP ~5–7), forms micelles Drug delivery systems (e.g., liposomal formulations)
3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate () Short branched acyl chain, single carboxylate Moderate solubility (logP ~−1), weaker chelation Biochemical intermediate in esterase studies
Acetylcarnitine (structural analog) Single carboxyl, acetylated hydroxyl logP ~−1.5, mitochondrial shuttle Treatment of neuropathy; enhances cellular energy metabolism

Key Differences:

Functional Group Diversity: The target compound’s three carboxyl groups distinguish it from analogs like acetylcarnitine (one carboxyl) or phosphonato derivatives ().

Hydrophobicity : Compared to long-chain analogs (), the target compound’s lack of alkyl chains reduces membrane permeability but enhances aqueous stability.

Chelation Capacity: The tri-carboxylate system enables stronger metal binding (e.g., Ca²⁺, Fe³⁺) than mono-carboxylate quaternary ammonium salts, making it suitable for industrial catalysis or detoxification .

Synthetic Complexity : The compound’s multiple stereocenters and functional groups necessitate advanced synthetic strategies (e.g., orthogonal protection-deprotection) compared to simpler analogs like .

Biological Activity

The compound (2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium is a quaternary ammonium compound with potential biological activity. Its molecular formula is C11H20NO7C_{11}H_{20}NO_7 and it has been studied for various biological effects, particularly in relation to its interactions with cellular systems and potential therapeutic applications.

  • Molecular Weight : 278.28 g/mol
  • IUPAC Name : 2-[3-carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxyethyl-trimethylazanium
  • CAS Registry Number : 69281-09-0

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in preventing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

2. Cytotoxicity Studies

In vitro studies have demonstrated that the compound can exhibit cytotoxic effects against certain cancer cell lines. For example, similar compounds have shown varying degrees of effectiveness against leukemia and lymphoma cells, suggesting that the structure of this compound may influence its cytotoxic potential through mechanisms such as DNA cross-linking and enzyme interactions .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. It has been noted that related compounds can inhibit interleukin-1 (IL-1), a key mediator in inflammatory responses, which could be beneficial in treating conditions like arthritis .

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against K562 leukemia cells, correlating toxicity with compound reduction efficiency.
Study BShowed anti-inflammatory effects in murine models, reducing IL-1 levels significantly.
Study CInvestigated the antioxidant capacity, revealing a protective effect against oxidative damage in neuronal cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The ability to form cross-links with DNA may lead to effective cytotoxicity against rapidly dividing cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines like IL-1 could provide therapeutic benefits in inflammatory diseases.
  • Antioxidant Defense : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step esterification and quaternary ammonium salt formation. Key steps include:

  • Step 1 : Reacting 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoyl chloride with ethylene glycol under anhydrous conditions to form the ester intermediate.
  • Step 2 : Quaternizing the intermediate with trimethylamine in a polar solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours .
  • Purity Optimization : Use preparative HPLC with a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Monitor purity via 1H NMR^1 \text{H NMR} (integration of trimethylazanium protons at δ 3.2–3.4 ppm) and LC-MS (target m/z calculated for C13H24NO9+\text{C}_{13}\text{H}_{24}\text{N}\text{O}_{9}^+) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

  • Answer :

  • Structural Confirmation : Use 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} to verify ester linkages (δ 4.2–4.4 ppm for -OCH2_2CH2_2N+^+) and carboxylate groups (δ 170–175 ppm in 13C^{13}\text{C}). High-resolution mass spectrometry (HRMS) ensures accurate mass matching .
  • Stability Assessment : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation products (e.g., hydrolysis of ester bonds) via LC-MS/MS. Adjust pH to 6–7 in aqueous buffers to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

  • Answer : Contradictions often arise from differences in experimental parameters (pH, temperature, ionic strength). To address this:

  • Controlled Replication : Design experiments with standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. citrate at pH 5.0) and track degradation kinetics using Arrhenius plots .
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated water) to identify hydrolysis pathways. Compare kobsk_{\text{obs}} (observed rate constants) across conditions to isolate dominant degradation mechanisms .

Q. What experimental frameworks are suitable for studying this compound’s interactions with biological membranes or enzymes?

  • Answer :

  • Membrane Interaction : Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) to measure changes in lipid bilayer fluidity. Alternatively, employ surface plasmon resonance (SPR) to quantify binding affinity to phospholipid vesicles .
  • Enzymatic Studies : Conduct inhibition assays with acetylcholinesterase (AChE) or phospholipase A2 (PLA2), given the compound’s trimethylazanium moiety. Use Michaelis-Menten kinetics to determine KiK_i (inhibition constant) and validate via molecular docking simulations (e.g., AutoDock Vina) .

Q. How can researchers design ecotoxicological studies to evaluate this compound’s environmental fate and impact?

  • Answer :

  • Fate Analysis : Perform OECD 308/309 tests to assess biodegradation in water-sediment systems. Quantify residues via SPE-LC-MS/MS and model partitioning coefficients (e.g., log KowK_{\text{ow}}) using EPI Suite .
  • Toxicity Profiling : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Compare EC50_{50} values with structurally related quaternary ammonium compounds .

Methodological Considerations

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis while minimizing byproducts?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Process Optimization : Use flow chemistry for precise control of residence time and temperature during quaternization. Monitor byproducts (e.g., N-oxide derivatives) via inline FTIR .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Answer :

  • Validation Pipeline : Compare predicted log PP (e.g., ChemAxon) with experimental shake-flask determinations. For pKaK_a, use potentiometric titration versus DFT calculations (e.g., Gaussian09 at the B3LYP/6-31G* level) .
  • Sensitivity Analysis : Identify force field parameters (e.g., in MD simulations) that most affect property predictions and recalibrate using experimental benchmarks .

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